

(S)-2-Aminononanoic acid CAS number and chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

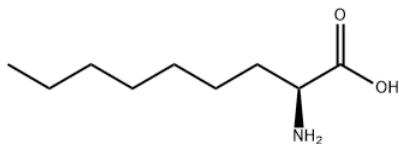
Compound of Interest

Compound Name: (S)-2-Aminononanoic acid

Cat. No.: B554682

[Get Quote](#)

An In-depth Technical Guide to (S)-2-Aminononanoic Acid


For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 133444-84-5

(S)-2-Aminononanoic acid is a non-proteinogenic α -amino acid, characterized by a nine-carbon aliphatic side chain. This lipoamino acid is of significant interest in medicinal chemistry and drug development due to its potential to modulate the physicochemical properties of peptides and other bioactive molecules. Its incorporation can enhance lipophilicity, which may improve membrane interaction, permeability, and overall therapeutic efficacy.

Chemical Structure:

(Image Source: ChemicalBook)

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and predicted spectroscopic data for **(S)-2-Aminononanoic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₉ NO ₂	[1]
Molecular Weight	173.25 g/mol	[1]
Predicted Boiling Point	284.5 ± 23.0 °C	ChemicalBook
Predicted Density	0.985 ± 0.06 g/cm ³	ChemicalBook
Predicted pKa	2.55 ± 0.24	ChemicalBook
Appearance	White to off-white solid	ChemicalBook

Table 2: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
¹ H NMR	The spectrum is expected to show a triplet for the α-proton, multiplets for the methylene protons of the alkyl chain, and a triplet for the terminal methyl group. The chemical shifts of the amine and carboxylic acid protons will be solvent-dependent.
¹³ C NMR	The spectrum will feature a signal for the carbonyl carbon, the α-carbon, and distinct signals for the seven methylene carbons and the terminal methyl carbon of the nonanoyl chain.
Mass Spectrometry	The molecular ion peak [M] ⁺ is expected at m/z 173.14. Common fragments would result from the loss of the carboxyl group and fragmentation along the alkyl chain.

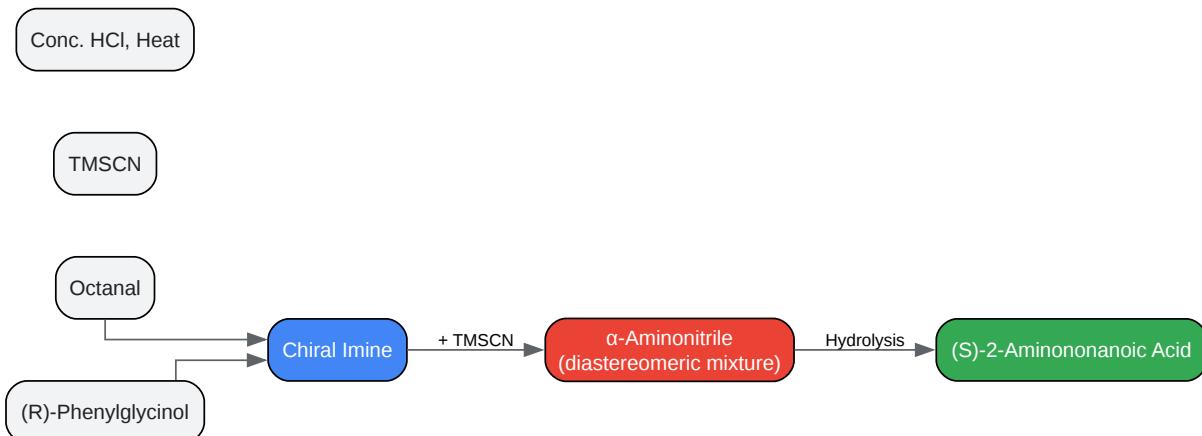
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(S)-2-Aminononanoic acid** is not readily available in the reviewed literature, its synthesis can be approached through established methods for the preparation of non-proteinogenic α -amino acids. The Strecker synthesis and the amidomalonate synthesis are two common and adaptable methods.^{[2][3]} An enantioselective approach is crucial to obtain the desired (S)-enantiomer.

Conceptual Experimental Protocol: Enantioselective Strecker Synthesis

This protocol is a generalized procedure and would require optimization for this specific target molecule.

Objective: To synthesize **(S)-2-Aminononanoic acid** from octanal.


Materials:

- Octanal
- (R)-Phenylglycinol (as a chiral auxiliary)
- Trimethylsilyl cyanide (TMSCN)
- Methanol
- Hydrochloric acid (concentrated)
- Sodium hydroxide
- Diethyl ether
- Magnesium sulfate
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Formation of Chiral Imine:
 - In a round-bottom flask, dissolve octanal and a stoichiometric equivalent of (R)-phenylglycinol in a suitable solvent like methanol.
 - Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.
 - Upon completion, the solvent is removed under reduced pressure to yield the crude chiral imine.
- Diastereoselective Cyanation:
 - Dissolve the crude imine in a non-polar solvent such as toluene.
 - Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
 - Add trimethylsilyl cyanide (TMSCN) dropwise to the cooled solution.
 - Allow the reaction to stir for several hours at low temperature. The progress is monitored by TLC.
 - Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
- Hydrolysis and Removal of Chiral Auxiliary:
 - The resulting α -aminonitrile is hydrolyzed without purification. Add concentrated hydrochloric acid and heat the mixture to reflux.
 - The hydrolysis is typically complete within several hours, converting the nitrile to a carboxylic acid and cleaving the chiral auxiliary.
 - After cooling, the aqueous solution is washed with diethyl ether to remove the chiral auxiliary.
- Isolation and Purification:

- The pH of the aqueous layer is adjusted to the isoelectric point of the amino acid (around pH 6) using a base like sodium hydroxide, leading to the precipitation of the crude **(S)-2-Aminononanoic acid**.
- The precipitate is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the enantioselective Strecker synthesis of **(S)-2-Aminononanoic acid**.

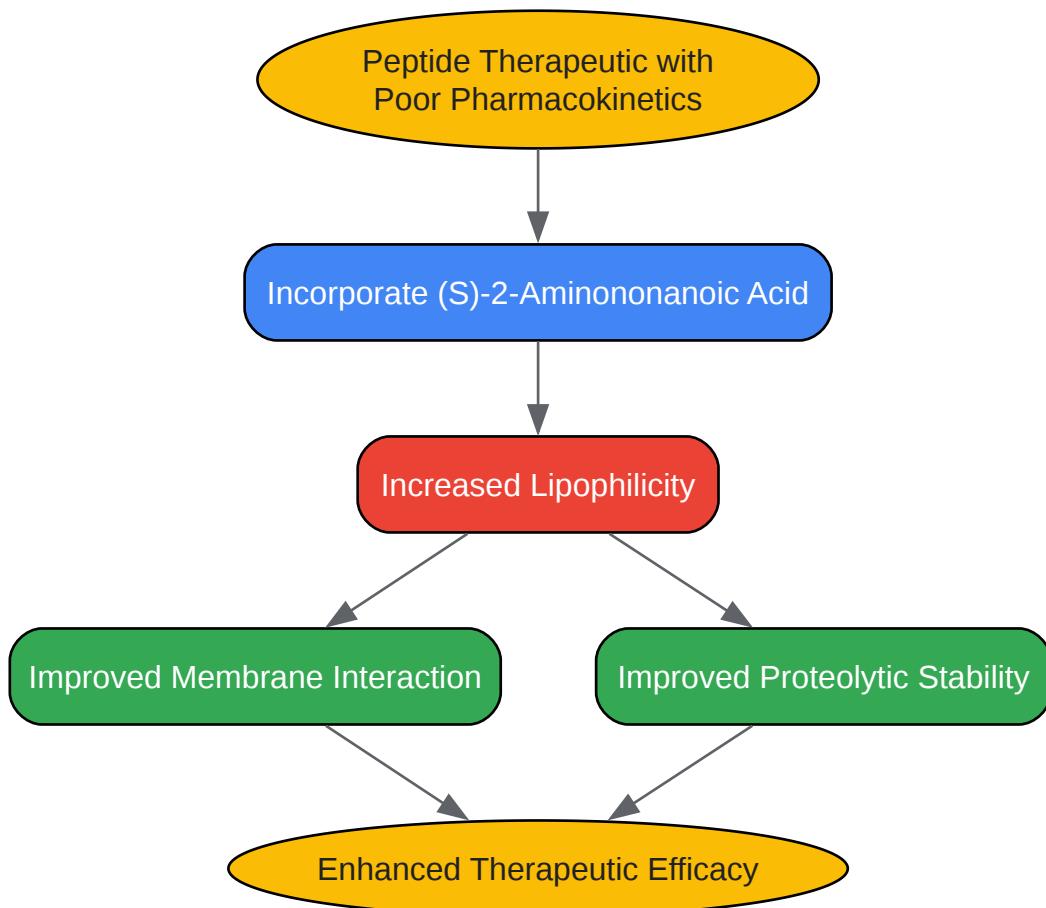
Biological Activity and Applications in Drug Development

(S)-2-Aminononanoic acid belongs to the class of lipoamino acids. These molecules are valuable in drug design for their ability to modify the properties of parent compounds, particularly peptides.^{[4][5]} The incorporation of a lipidic amino acid can enhance the therapeutic

potential of peptides by increasing their hydrophobicity, which can lead to improved membrane interaction, stability against proteolysis, and bioavailability.[6][7][8]

While specific biological activity data for **(S)-2-Aminononanoic acid** is limited in the available literature, a study on the closely related (S)-2-aminoctanoic acid (a C8 analogue) provides a strong indication of its potential applications. In this study, (S)-2-aminoctanoic acid was used to modify an antimicrobial peptide (AMP) derived from lactoferricin B. The modification resulted in a significant improvement in the peptide's antimicrobial activity.[9]

Table 3: Antimicrobial Activity of a Lactoferricin B-Derived Peptide Modified with (S)-2-Aminoctanoic Acid


Bacterial Strain	MIC of Unmodified Peptide (µg/mL)	MIC of C-terminally Modified Peptide (µg/mL)	Fold Improvement
Escherichia coli	>400	25	>16
Bacillus subtilis	>400	50	>8
Salmonella typhimurium	>400	100	>4
Pseudomonas aeruginosa	>400	200	>2
Staphylococcus aureus	>400	400	>1

(Data sourced from a study on (S)-2-aminoctanoic acid)[9]

The proposed mechanism for this enhanced activity is the increased lipophilicity of the peptide, which facilitates its interaction with and disruption of the bacterial cell membrane. It is hypothesized that **(S)-2-Aminononanoic acid**, with its longer alkyl chain, would confer even greater hydrophobicity, potentially leading to similar or even more potent antimicrobial effects when conjugated to peptides.

Logical Relationship in Peptide Modification

The decision to incorporate a lipoamino acid like **(S)-2-Aminononanoic acid** into a peptide therapeutic is driven by the goal of improving its drug-like properties.

[Click to download full resolution via product page](#)

Caption: Logical workflow for enhancing peptide therapeutics using **(S)-2-Aminononanoic acid**.

Conclusion and Future Directions

(S)-2-Aminononanoic acid is a promising building block for the development of novel therapeutics, particularly in the field of peptide drugs. Its primary role is to enhance the lipophilicity of molecules, thereby improving their interaction with biological membranes and their overall pharmacokinetic profile. While detailed studies on this specific molecule are sparse, research on homologous lipoamino acids strongly supports its potential in enhancing antimicrobial activity and other therapeutic applications.

Future research should focus on:

- Developing and publishing detailed, optimized, and scalable enantioselective synthetic protocols for **(S)-2-Aminononanoic acid**.
- Systematically evaluating the impact of incorporating **(S)-2-Aminononanoic acid** into various peptide scaffolds to quantify its effect on antimicrobial, anticancer, and other biological activities.
- Investigating the precise mechanism by which the nonanoyl side chain interacts with cell membranes and influences the overall structure and function of the modified peptides.
- Assessing the toxicology and pharmacokinetics of peptides modified with **(S)-2-Aminononanoic acid** to ensure their safety and efficacy in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. Evaluation of cell tolerability of a series of lipoamino acids using biological membranes and a biomembrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Cell Tolerability of a Series of Lipoamino Acids Us...: Ingenta Connect [ingentaconnect.com]
- 6. Antimicrobial peptides conjugated with fatty acids on the side chain of D-amino acid promises antimicrobial potency against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-2-Aminononanoic acid CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554682#s-2-aminononanoic-acid-cas-number-and-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com